molecular formula C17H20O B1590601 4-(4-n-Pentylphenyl)phenol CAS No. 61760-85-8

4-(4-n-Pentylphenyl)phenol

Cat. No.: B1590601
CAS No.: 61760-85-8
M. Wt: 240.34 g/mol
InChI Key: HTSCPVPNXMPNQZ-UHFFFAOYSA-N
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Description

4-(4-n-Pentylphenyl)phenol is an organic compound belonging to the class of phenols It consists of a phenol group substituted with a pentyl group at the para position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-n-Pentylphenyl)phenol can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For example, the reaction of 4-bromophenylpentane with phenol under basic conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(4-n-Pentylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4)

    Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound

Mechanism of Action

The mechanism of action of 4-(4-n-Pentylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.

    4-n-Butylphenol: A phenol derivative with a butyl group at the para position.

Uniqueness

4-(4-n-Pentylphenyl)phenol is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other phenol derivatives.

Properties

IUPAC Name

4-(4-pentylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13,18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSCPVPNXMPNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517110
Record name 4'-Pentyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61760-85-8
Record name 4'-Pentyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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